molecular formula C12H12O2 B2830287 4-Methyltricyclo[6.2.1.0,2,7]undeca-4,9-diene-3,6-dione CAS No. 70050-88-3

4-Methyltricyclo[6.2.1.0,2,7]undeca-4,9-diene-3,6-dione

Cat. No.: B2830287
CAS No.: 70050-88-3
M. Wt: 188.226
InChI Key: VVJNELUVYOGFDK-UHFFFAOYSA-N
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Description

4-Methyltricyclo[6.2.1.0,2,7]undeca-4,9-diene-3,6-dione is a complex organic compound with the molecular formula C₁₂H₁₂O₂ and a molecular weight of 188.22 g/mol . This compound is characterized by its tricyclic structure, which includes three fused rings and a diene (two double bonds) system. It is primarily used in research settings and has various applications in chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyltricyclo[6.2.1.0,2,7]undeca-4,9-diene-3,6-dione typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the Diels-Alder reaction, where a diene reacts with a dienophile to form the tricyclic core structure. Subsequent steps involve functional group modifications to introduce the methyl and dione groups .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and catalysts to ensure high yield and purity. Industrial production would also require stringent quality control measures to meet research-grade specifications .

Chemical Reactions Analysis

Types of Reactions

4-Methyltricyclo[6.2.1.0,2,7]undeca-4,9-diene-3,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

4-Methyltricyclo[6.2.1.0,2,7]undeca-4,9-diene-3,6-dione has several scientific research applications:

    Chemistry: Used as a model compound to study reaction mechanisms and synthetic methodologies.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyltricyclo[6.2.1.0,2,7]undeca-4,9-diene-3,6-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For instance, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyltricyclo[6.2.1.0,2,7]undeca-4,9-diene-3,6-dione is unique due to its specific tricyclic structure and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-methyltricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c1-6-4-9(13)10-7-2-3-8(5-7)11(10)12(6)14/h2-4,7-8,10-11H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVJNELUVYOGFDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2C3CC(C2C1=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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